(pyrazin-2-yl)methanesulfonamide
Description
(Pyrazin-2-yl)methanesulfonamide is a sulfonamide derivative featuring a pyrazine core linked to a methanesulfonamide group via a methylene bridge. Pyrazine-based sulfonamides are of significant interest in medicinal chemistry due to their structural versatility, which allows for diverse biological interactions. The sulfonamide group (-SO₂NH₂) is a well-established pharmacophore known to confer antimicrobial, antitumor, and enzyme-inhibitory properties . The pyrazine ring, a nitrogen-containing heterocycle, enhances solubility and enables hydrogen-bonding interactions critical for target binding .
Properties
CAS No. |
1187171-93-2 |
|---|---|
Molecular Formula |
C5H7N3O2S |
Molecular Weight |
173.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (pyrazin-2-yl)methanesulfonamide typically involves the reaction of pyrazine derivatives with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
Starting Materials: Pyrazine and methanesulfonyl chloride.
Reaction Conditions: Anhydrous conditions, typically using a solvent like dichloromethane.
Procedure: Pyrazine is dissolved in dichloromethane, followed by the addition of triethylamine. Methanesulfonyl chloride is then added dropwise to the reaction mixture, which is stirred at room temperature for several hours.
Purification: The product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(pyrazin-2-yl)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The pyrazine ring can undergo oxidation and reduction reactions, altering its electronic properties.
Condensation Reactions: The compound can form condensation products with aldehydes and ketones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Various substituted pyrazine derivatives.
Oxidation Products: Pyrazine N-oxides.
Reduction Products: Reduced pyrazine derivatives.
Scientific Research Applications
(pyrazin-2-yl)methanesulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as catalysts and polymers.
Mechanism of Action
The mechanism of action of (pyrazin-2-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting the function of the target enzyme. This inhibition can disrupt essential biological processes, leading to the compound’s antimicrobial or therapeutic effects.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Activity Comparison of Pyrazine-Based Sulfonamides
| Compound | Core Structure | Key Substituent | Biological Activity (MIC or IC₅₀) | Target/Mechanism |
|---|---|---|---|---|
| This compound | Pyrazine + methanesulfonamide | -CH₂-SO₂NH₂ | Not reported (predicted broad) | Potential enzyme inhibition |
| N-(Pyrazin-2-yl)benzenesulfonamide | Pyrazine + benzenesulfonamide | -C₆H₄-SO₂NH₂ (4-NH₂) | 6.25 µg/mL (TB) | MMP-8, folate pathway |
| Pyrrolopyrazine-methanesulfonamide | Pyrrolopyrazine + ethyl-SO₂NH₂ | -CH₂CH₂-SO₂NH₂ | nM range (mGluR5) | mGluR5 antagonism |
| Pyrazinecarboxamide | Pyrazine + aryl-amide | -CONH-Ar | 3.13–6.25 µg/mL (TB) | Undefined (likely cell wall) |
Research Findings and Trends
Linker Impact : Sulfonamide linkers improve stability and hydrogen-bonding capacity compared to amides .
Substituent Effects :
- Electron-donating groups (e.g., -NH₂) enhance antitubercular activity but may shift mechanisms (e.g., folate pathway vs. MMP-8) .
- Bulky aryl groups (e.g., benzene) reduce solubility but increase target specificity .
Conformational Flexibility : Ethyl spacers in pyrrolopyrazine derivatives enable optimal positioning for receptor binding .
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